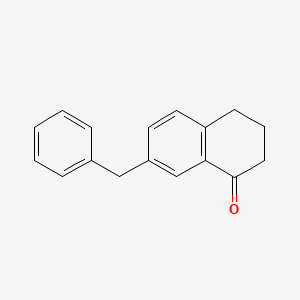![molecular formula C10H18N2O4 B11875206 2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)
2-Methyl-2,7-diazaspiro[4.4]nonane oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,7-diazaspiro[4.4]nonane oxalate is a chemical compound with the molecular formula C8H16N2. It is a spiro compound, which means it contains a bicyclic structure with two rings sharing a single atom.
Preparation Methods
The synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane oxalate involves several steps. One common method includes the reaction of 2-methyl-2,7-diazaspiro[4.4]nonane with oxalic acid to form the oxalate salt. The reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production costs .
Chemical Reactions Analysis
2-Methyl-2,7-diazaspiro[4.4]nonane oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
2-Methyl-2,7-diazaspiro[4.4]nonane oxalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic properties. Studies focus on its ability to interact with specific molecular targets and pathways involved in disease processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,7-diazaspiro[4.4]nonane oxalate involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within cells. For example, the compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-2,7-diazaspiro[4.4]nonane oxalate can be compared with other similar compounds, such as:
2,7-Diazaspiro[4.4]nonane: This compound shares the spiro structure but lacks the methyl group and oxalate component
2-Boc-2,7-diazaspiro[4.4]nonane: This compound includes a tert-butoxycarbonyl (Boc) protecting group, which affects its reactivity and use in synthesis.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate:
The uniqueness of this compound lies in its specific structural features and the presence of the oxalate component, which can impart distinct properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-methyl-2,7-diazaspiro[4.4]nonane;oxalic acid |
InChI |
InChI=1S/C8H16N2.C2H2O4/c1-10-5-3-8(7-10)2-4-9-6-8;3-1(4)2(5)6/h9H,2-7H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
ZVURWIBHNCKFTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



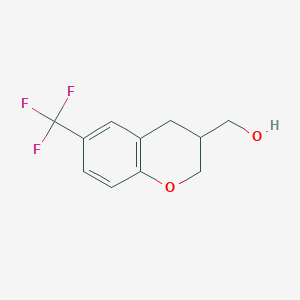


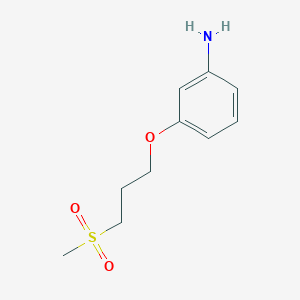
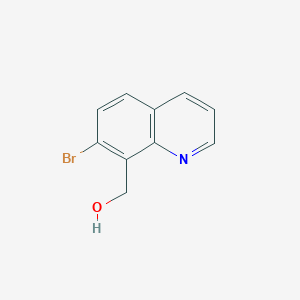

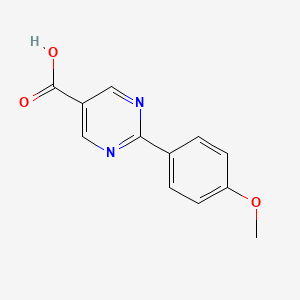
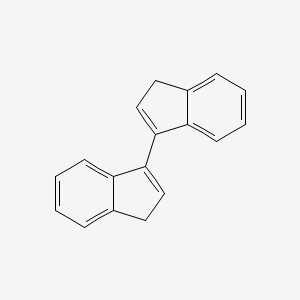


![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)
